molecular formula C6H10BrNO2 B2804332 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one CAS No. 1401103-23-8

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one

Cat. No.: B2804332
CAS No.: 1401103-23-8
M. Wt: 210.067
InChI Key: LLLQAMNGYJQUKK-BFWBPSQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one is a chemical compound with the molecular formula C6H10BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a bromine atom attached to an ethanone group, which is further connected to a morpholine ring. This unique structure imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one typically involves the bromination of 1-(morpholin-4-yl)ethanone. One common method includes the reaction of 1-(morpholin-4-yl)ethanone with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ethanone group can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one is unique due to its specific combination of a bromine atom, an ethanone group, and a morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQAMNGYJQUKK-BFWBPSQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N1CCOCC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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